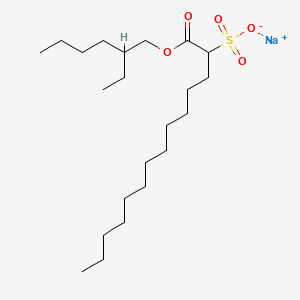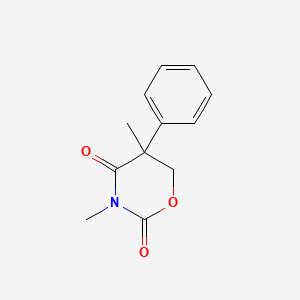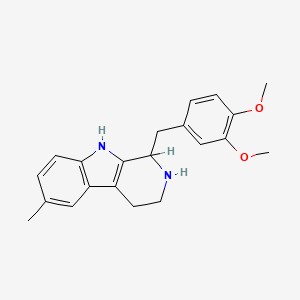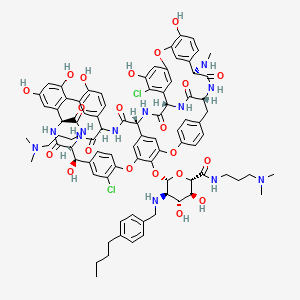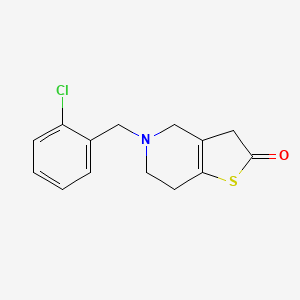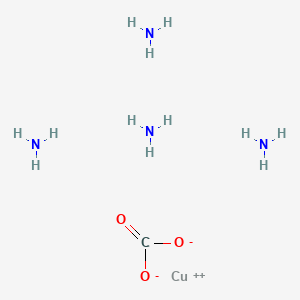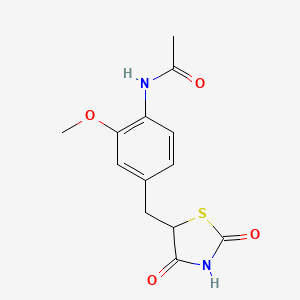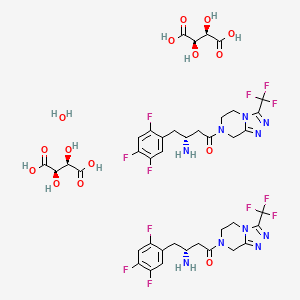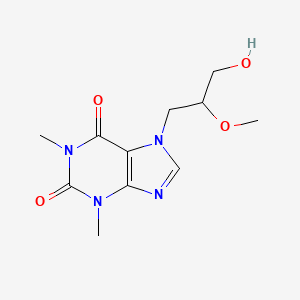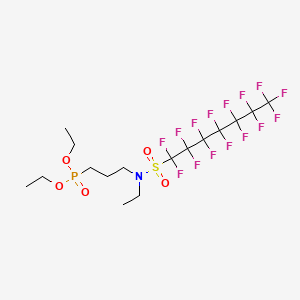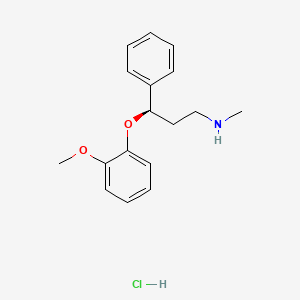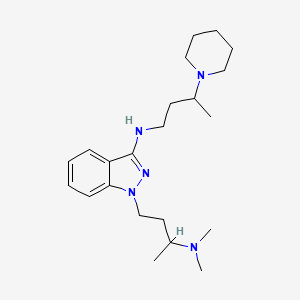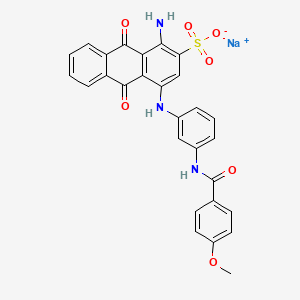
2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-((3-((4-methoxybenzoyl)amino)phenyl)amino)-9,10-dioxo-, monosodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-((3-((4-methoxybenzoyl)amino)phenyl)amino)-9,10-dioxo-, monosodium salt is a complex organic compound that belongs to the class of anthracenesulfonic acids. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of multiple functional groups in this compound makes it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-((3-((4-methoxybenzoyl)amino)phenyl)amino)-9,10-dioxo-, monosodium salt typically involves multiple steps, including the introduction of the sulfonic acid group, the amino group, and the methoxybenzoyl group. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of the compound on a commercial scale.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: The presence of multiple functional groups allows for substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may yield different amine derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound may be used as a probe or marker due to its fluorescent properties. It can also be used to study enzyme interactions and cellular processes.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications, such as anti-cancer or anti-inflammatory agents. Research is ongoing to explore its efficacy and safety in various medical applications.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to bind to different sites, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
相似化合物的比较
Similar Compounds
Anthracenesulfonic acid derivatives: These compounds share a similar core structure but differ in the functional groups attached.
Aminoanthracene derivatives: These compounds have amino groups attached to the anthracene core, leading to different chemical and biological properties.
Methoxybenzoyl derivatives: These compounds contain the methoxybenzoyl group, which can influence their reactivity and applications.
Uniqueness
The uniqueness of 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-((3-((4-methoxybenzoyl)amino)phenyl)amino)-9,10-dioxo-, monosodium salt lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications. Its specific structure allows for unique interactions with molecular targets, making it valuable for scientific research and industrial applications.
属性
CAS 编号 |
58215-45-5 |
|---|---|
分子式 |
C28H20N3NaO7S |
分子量 |
565.5 g/mol |
IUPAC 名称 |
sodium;1-amino-4-[3-[(4-methoxybenzoyl)amino]anilino]-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C28H21N3O7S.Na/c1-38-18-11-9-15(10-12-18)28(34)31-17-6-4-5-16(13-17)30-21-14-22(39(35,36)37)25(29)24-23(21)26(32)19-7-2-3-8-20(19)27(24)33;/h2-14,30H,29H2,1H3,(H,31,34)(H,35,36,37);/q;+1/p-1 |
InChI 键 |
AFALNABLZPMFEZ-UHFFFAOYSA-M |
规范 SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=CC(=C(C4=C3C(=O)C5=CC=CC=C5C4=O)N)S(=O)(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


